molecular formula C10H10ClF2N B1492350 3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride CAS No. 2098108-29-1

3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride

Cat. No.: B1492350
CAS No.: 2098108-29-1
M. Wt: 217.64 g/mol
InChI Key: YMCDARKYZUQJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride is a useful research compound. Its molecular formula is C10H10ClF2N and its molecular weight is 217.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Epigenetic Modulation in Cancer Treatment

3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride has been noted for its potential role in epigenetic modulation when combined with other agents in cancer treatment. Studies such as the one conducted by Braiteh et al. (2008) focused on the combination of 5-Azacytidine (a DNA-hypomethylating agent) and Valproic acid (a histone deacetylase inhibitor), showcasing their synergistic anticancer activity both in vitro and in vivo. The phase I study indicated that the combination is safe at specific doses and can result in stable disease for a period in patients with advanced malignancies (Braiteh et al., 2008).

DNA Methylation and Gene Re-expression

Significant research has been dedicated to understanding the inhibition of DNA methylation and its effects on gene re-expression. For instance, Samlowski et al. (2005) explored the molecular effects and toxicity of a continuous 1-week intravenous infusion of decitabine, a known inhibitor of DNA methylation, in solid tumor patients. The study observed significant promoter-specific and genomic DNA hypomethylation after treatment, suggesting the potential of such inhibitors in altering gene expression patterns in cancer cells (Samlowski et al., 2005).

Implications in Hematological Disorders

Studies have also delved into the therapeutic implications of DNA methylation inhibitors in hematological disorders. For instance, Issa et al. (2004) investigated low-dose prolonged exposure schedules of decitabine in relapsed/refractory leukemias. The study highlighted the effectiveness of low doses in myeloid malignancies, underscoring the potential of such treatments in managing hematological disorders (Issa et al., 2004).

Mechanisms of Treatment Resistance

Understanding the mechanisms behind the resistance to treatments involving DNA methylation inhibitors is crucial. Research by Qin et al. (2011) aimed at uncovering mechanisms of resistance to Decitabine in myelodysplastic syndromes (MDS) indicated that pharmacological factors contribute to primary resistance to such treatments, while hypomethylation might not effectively prevent relapses, suggesting the complexity of treatment responses and the need for tailored therapeutic approaches (Qin et al., 2011).

Properties

IUPAC Name

3-[(3,5-difluorophenyl)methylidene]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N.ClH/c11-9-2-7(3-10(12)4-9)1-8-5-13-6-8;/h1-4,13H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCDARKYZUQJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC(=CC(=C2)F)F)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride
Reactant of Route 2
3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride
Reactant of Route 3
3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride
Reactant of Route 4
3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride
Reactant of Route 6
3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.